molecular formula C28H27FN2O3S B2992538 7-azepan-1-yl-1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one CAS No. 892760-46-2

7-azepan-1-yl-1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

Cat. No. B2992538
CAS RN: 892760-46-2
M. Wt: 490.59
InChI Key: CTGVQSMIMLLZFF-UHFFFAOYSA-N
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Description

7-azepan-1-yl-1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as ABFQ, is a synthetic compound that belongs to the quinoline family. It has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

1. Protein Kinase Inhibition

One significant area of application is in the development of protein kinase inhibitors, where azepane derivatives, a structural feature present in the compound of interest, have been prepared and evaluated. These derivatives were optimized for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition, highlighting the compound's potential application in therapeutic interventions against diseases modulated by these kinases, such as cancer and diabetes (Breitenlechner et al., 2004).

2. Anticancer Activity

The quinolin-4(1H)-one core structure, integral to the compound , has been associated with anticancer activities. Research into amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives demonstrated significant anticancer properties, including inducing apoptotic DNA fragmentation in cancer cells. This suggests potential applications in developing novel anticancer agents (Bhatt et al., 2015).

3. Antibacterial Properties

The synthesis and characterization of quinolinone structures with various ligands, including bromine and nitrobenzyl groups, have indicated these compounds' potential in creating antimicrobial agents. Structural analysis and theoretical studies on these compounds have laid the groundwork for their application in designing drugs with antibacterial properties (Michelini et al., 2019).

4. Sympatholytic Hypotensives

Fluoroquinolones, which share a part of the core structure with the compound , have been explored for their sympatholytic hypotensive effects. This research area highlights the compound's potential utility in developing new therapeutic agents for managing hypertension (Mccall et al., 1986).

properties

IUPAC Name

7-(azepan-1-yl)-3-(benzenesulfonyl)-1-benzyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c29-24-17-23-25(18-26(24)30-15-9-1-2-10-16-30)31(19-21-11-5-3-6-12-21)20-27(28(23)32)35(33,34)22-13-7-4-8-14-22/h3-8,11-14,17-18,20H,1-2,9-10,15-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTGVQSMIMLLZFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-azepan-1-yl-1-benzyl-6-fluoro-3-(phenylsulfonyl)quinolin-4(1H)-one

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